
4-Deuteriobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Deuteriobenzoic acid is a deuterium-labeled derivative of benzoic acid, where one of the hydrogen atoms on the benzene ring is replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deuteriobenzoic acid typically involves the deuteration of benzoic acid. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective deuteration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the selective incorporation of deuterium.
化学反応の分析
Types of Reactions: 4-Deuteriobenzoic acid undergoes various chemical reactions similar to benzoic acid, including:
Oxidation: It can be oxidized to form deuterated derivatives of benzoic acid.
Reduction: Reduction reactions can convert it into deuterated benzyl alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include deuterated derivatives of benzoic acid, benzyl alcohol, and various substituted benzoic acids.
科学的研究の応用
4-Deuteriobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterium-labeled compounds.
Biology: It serves as a tool in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: It is used in the production of deuterium-labeled standards for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
作用機序
The mechanism of action of 4-Deuteriobenzoic acid is primarily related to its role as a deuterium-labeled compound. Deuterium, being a stable isotope of hydrogen, exhibits similar chemical properties but with slight differences in bond strength and reaction kinetics. These differences are exploited in various studies to gain insights into reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds in different environments.
類似化合物との比較
Benzoic Acid: The non-deuterated parent compound, widely used in various applications.
Dithiobenzoic Acid: An organosulfur compound with different chemical properties and applications.
Benzocaine: A derivative of benzoic acid used as a local anesthetic.
Uniqueness: 4-Deuteriobenzoic acid is unique due to the presence of deuterium, which imparts distinct properties such as altered reaction kinetics and stability. This makes it a valuable tool in scientific research for studying reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds.
特性
分子式 |
C7H6O2 |
|---|---|
分子量 |
123.13 g/mol |
IUPAC名 |
4-deuteriobenzoic acid |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D |
InChIキー |
WPYMKLBDIGXBTP-MICDWDOJSA-N |
異性体SMILES |
[2H]C1=CC=C(C=C1)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
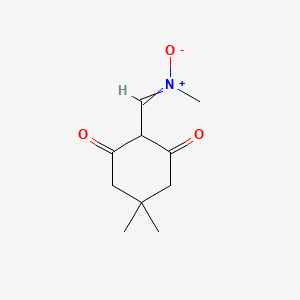
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
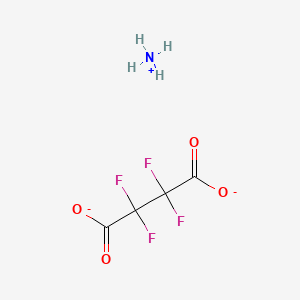
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)
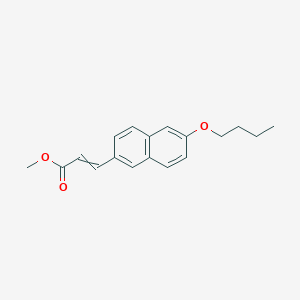
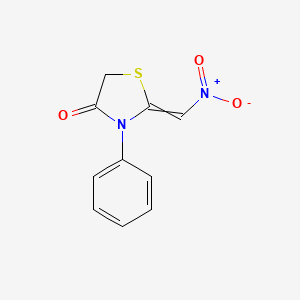


![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
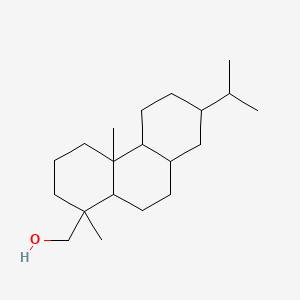
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)

